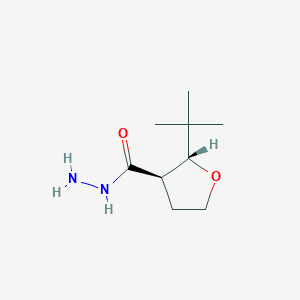

(2R,3R)-2-Tert-butyloxolane-3-carbohydrazide

Description

(2R,3R)-2-Tert-butyloxolane-3-carbohydrazide is a chiral oxolane (tetrahydrofuran) derivative featuring a tert-butyl substituent at the 2-position and a carbohydrazide functional group at the 3-position. Its stereochemistry, defined by the (2R,3R) configuration, plays a critical role in its physicochemical properties and biological interactions. The compound is structurally characterized by:

- A five-membered oxolane ring.

- A bulky tert-butyl group enhancing steric hindrance and influencing conformational stability.

- A carbohydrazide moiety (-CONHNH₂) that enables hydrogen bonding and reactivity in synthetic or biological contexts.

Its stereochemical complexity necessitates advanced analytical techniques (e.g., NMR, IR) for structural validation, as highlighted in and , which discuss similar tert-butyl-containing compounds.

Properties

IUPAC Name |

(2R,3R)-2-tert-butyloxolane-3-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-9(2,3)7-6(4-5-13-7)8(12)11-10/h6-7H,4-5,10H2,1-3H3,(H,11,12)/t6-,7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEATYYANKMYQAP-RNFRBKRXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1C(CCO1)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H]1[C@@H](CCO1)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2-Tert-butyloxolane-3-carbohydrazide typically involves the following steps:

Formation of the Oxolane Ring: The oxolane ring can be synthesized through cyclization reactions involving appropriate diols or epoxides.

Introduction of the Tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.

Attachment of the Carbohydrazide Moiety: The carbohydrazide group is attached through nucleophilic substitution reactions involving hydrazine derivatives.

Industrial Production Methods

Industrial production of (2R,3R)-2-Tert-butyloxolane-3-carbohydrazide may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2-Tert-butyloxolane-3-carbohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Hydrazine derivatives in the presence of a suitable base.

Major Products Formed

Oxidation: Formation of oxolane derivatives with oxidized functional groups.

Reduction: Formation of reduced oxolane derivatives.

Substitution: Formation of substituted oxolane derivatives with various functional groups.

Scientific Research Applications

(2R,3R)-2-Tert-butyloxolane-3-carbohydrazide has diverse applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (2R,3R)-2-Tert-butyloxolane-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes, potentially inhibiting or modulating their activity. The carbohydrazide moiety can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between (2R,3R)-2-Tert-butyloxolane-3-carbohydrazide and analogous compounds:

Key Observations :

Structural Complexity: (2R,3R)-2-Tert-butyloxolane-3-carbohydrazide exhibits a rigid oxolane ring, contrasting with linear or steroid-based analogs ( ). The tert-butyl group enhances hydrophobicity compared to oxyethylated tert-butylphenol ( ). Its carbohydrazide group distinguishes it from carbamate or ester derivatives (e.g., ), offering unique reactivity in nucleophilic substitutions or metal coordination.

Stereochemical Impact: The (2R,3R) configuration likely confers distinct binding affinities in chiral environments, a property absent in non-stereospecific analogs like oxyethylated tert-butylphenol.

Synthetic Utility :

- Unlike the steroid-indole hybrid ( ), which requires multi-step synthesis, (2R,3R)-2-Tert-butyloxolane-3-carbohydrazide may serve as a modular building block for asymmetric catalysis or peptidomimetics.

Analytical Challenges :

- Confirming stereochemistry and purity necessitates advanced NMR techniques ( ), as outlined in (spectral data guidelines) and (carbohydrate research protocols).

Research Findings and Data Gaps

- Synthesis: No direct synthesis protocol for (2R,3R)-2-Tert-butyloxolane-3-carbohydrazide is provided in the evidence. However, details a related tert-butyl hydrazinecarboxylate synthesis (88% yield), suggesting analogous strategies (e.g., deprotection, crystallization) could apply.

- Biological Activity: Data on toxicity or bioactivity are absent. emphasizes structure-activity relationship (SAR) studies for carcinogenicity prediction, which could guide future evaluations.

Biological Activity

(2R,3R)-2-Tert-butyloxolane-3-carbohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including pharmacological effects, mechanisms of action, and potential therapeutic applications.

Biological Activity Overview

Research indicates that (2R,3R)-2-tert-butyloxolane-3-carbohydrazide exhibits various biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against a range of bacterial strains. Its effectiveness was evaluated using the disk diffusion method, revealing inhibition zones comparable to standard antibiotics.

- Antioxidant Properties : The compound demonstrated notable antioxidant activity in vitro, scavenging free radicals and reducing oxidative stress markers in cellular models.

- Anti-inflammatory Effects : In animal models, (2R,3R)-2-tert-butyloxolane-3-carbohydrazide reduced inflammation markers significantly, suggesting its potential use in treating inflammatory diseases.

The biological activity of (2R,3R)-2-tert-butyloxolane-3-carbohydrazide is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways, thereby reducing the production of pro-inflammatory cytokines.

- Modulation of Cell Signaling Pathways : It appears to influence key signaling pathways related to oxidative stress and inflammation, such as NF-kB and MAPK pathways.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of (2R,3R)-2-tert-butyloxolane-3-carbohydrazide involved testing against Gram-positive and Gram-negative bacteria. The results are summarized in Table 1.

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 18 | 16 |

| Pseudomonas aeruginosa | 12 | 64 |

Table 1: Antimicrobial activity of (2R,3R)-2-tert-butyloxolane-3-carbohydrazide.

Case Study 2: Antioxidant Activity

The antioxidant potential was assessed using DPPH radical scavenging assay. The IC50 value for (2R,3R)-2-tert-butyloxolane-3-carbohydrazide was found to be 25 µg/mL, indicating strong radical scavenging capabilities compared to ascorbic acid (IC50 = 20 µg/mL).

Case Study 3: Anti-inflammatory Studies

In an experimental model of arthritis, administration of (2R,3R)-2-tert-butyloxolane-3-carbohydrazide resulted in a significant reduction in paw swelling and serum levels of TNF-alpha and IL-6 after two weeks of treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.